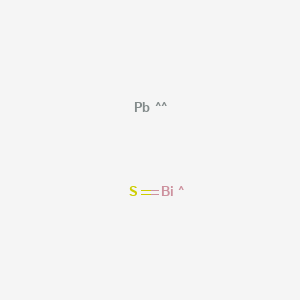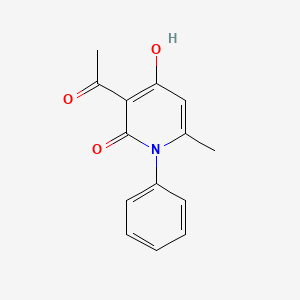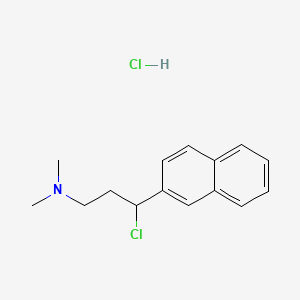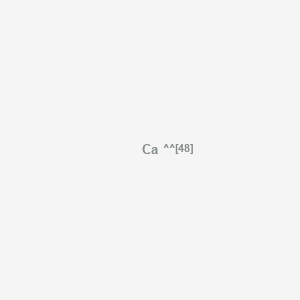
Bismuth titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth titanate is a solid inorganic compound of bismuth, titanium, and oxygen. It has different chemical formulas such as Bi12TiO20, Bi4Ti3O12, or Bi2Ti2O7 . It exhibits electro-optical and photorefractive effects, meaning it can change its refractive index under applied electric field or illumination .
Synthesis Analysis
This compound ceramics can be produced by heating a mixture of bismuth and titanium oxides . Bi12TiO20 forms at 730–850 °C, and melts when the temperature is raised above 875 °C, decomposing in the melt to Bi4Ti3O12 and Bi2O3 . Millimeter-sized single crystals of Bi12TiO20 can be grown by the Czochralski process, from the molten phase at 880–900 °C .Molecular Structure Analysis
The structure of this compound is complex. It was originally assumed to have a cubic perovskite structure, but modern characterization techniques have revealed it to be much more complex .Chemical Reactions Analysis
Bismuth titanates have been synthesized from mixtures of Bi2O3 and TiO2 (anatase) by the conventional solid-state method at temperatures ranging from 1273 to 1473 K . The thermal decomposition/oxidation of the preheated precursor leads to the formation of a well-defined orthorhombic this compound compound .Physical And Chemical Properties Analysis
This compound is odorless and insoluble in water . It has a high dielectric constant, high dielectric losses, and a high-temperature coefficient of resonant frequency, making it a prominent candidate for microwave absorption applications .Mechanism of Action
Target of Action
Bismuth titanate (Bi4Ti3O12) is a compound that primarily targets ferroelectric materials . It is considered one of the most promising lead-free materials to replace lead-containing ferroelectric ceramics due to its excellent ferroelectric properties, relaxation characteristics, and high Curie point .
Mode of Action
This compound interacts with its targets through its ferroelectric properties . It exhibits an electrooptical effect and photorefractive effect, which is a reversible change in the refractive index under applied electric field or illumination . This interaction results in changes in the refractive index, which can be harnessed for various applications.
Biochemical Pathways
This compound doesn’t directly interact with biochemical pathways as it is primarily used in materials science rather than biological systems. It’s worth noting that its ion migration has been studied extensively . Oxide ions exhibit appreciable diffusivity, with derived activation enthalpies lower than 0.8 eV .
Pharmacokinetics
As a material used in ceramics and other industrial applications, this compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its synthesis and formation processes are well-studied . For instance, it can be synthesized by high-energy ball milling with varying durations, and the resulting material can undergo calcination at specific temperatures .
Result of Action
The action of this compound results in materials with high dielectric permittivity, low dielectric losses, and good electrical and luminescent properties . These properties make this compound useful in a variety of applications, including reservoir capacitors, luminophor composition for optical fibers, efficient materials with anti-Stokes luminescence, and luminescent markers for delivering drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its ferroelectric properties and phase transition behaviors can be affected by external fields . Moreover, the temperature can influence its properties, such as its pyroelectric coefficient . A relatively high depolarization temperature of 205°C is achieved, which should help deliver reliable operation in practice .
Advantages and Limitations for Lab Experiments
One of the main advantages of Bismuth titanate titanate is its high dielectric constant and piezoelectric properties, which make it a promising material for various applications. Additionally, the sol-gel method used for its synthesis allows for precise control over the composition and morphology of the material. However, one of the limitations of this compound titanate is its high processing temperature, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of Bismuth titanate titanate. One potential area of research is the development of this compound titanate-based materials for high-capacity energy storage devices. Additionally, this compound titanate could be investigated for its potential use in biomedical engineering, such as tissue engineering and drug delivery. Furthermore, the mechanism of action of this compound titanate could be further elucidated to better understand its properties and potential applications.
Conclusion:
In conclusion, this compound titanate is a promising material with potential applications in various fields, including electronics, energy storage, and biomedical engineering. Its high dielectric constant and piezoelectric properties make it a promising material for various applications, and the sol-gel method used for its synthesis allows for precise control over its composition and morphology. Further research is needed to better understand the properties and potential applications of this compound titanate.
Synthesis Methods
Bismuth titanate can be synthesized using various methods, such as solid-state reaction, sol-gel method, and hydrothermal synthesis. Among these methods, the sol-gel method is the most commonly used, as it allows for precise control over the composition and morphology of the material. In this method, a solution of this compound and titanium precursors is prepared and then heated to form a gel, which is subsequently calcined to form the final product.
Scientific Research Applications
Bismuth titanate has been studied for its potential applications in various fields, including electronics, energy storage, and biomedical engineering. In electronics, this compound titanate has been used as a dielectric material in capacitors and resonators. In energy storage, it has been studied as a potential material for high-capacity lithium-ion batteries. In biomedical engineering, this compound titanate has been investigated for its potential use in tissue engineering and drug delivery.
properties
IUPAC Name |
oxo-oxobismuthanyloxy-[oxo-[oxo-(oxo(oxobismuthanyloxy)titanio)oxytitanio]oxytitanio]oxytitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.11O.4Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQKEPWGUIJJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti](O[Ti](=O)O[Ti](=O)O[Bi]=O)O[Ti](=O)O[Bi]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O11Ti4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular formula and weight of bismuth titanate?
A1: The molecular formula of this compound is Bi4Ti3O12. Its molecular weight is 1035.58 g/mol.
Q2: What is the crystal structure of this compound?
A2: this compound exhibits a complex layered perovskite structure. At room temperature, it typically exists in an orthorhombic phase, but it can also adopt a monoclinic structure depending on the synthesis conditions and doping. [ [] ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Various spectroscopic techniques are employed to characterize this compound, including: * X-ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and crystallite size of this compound powders and thin films. [ [, , , , , ] ] * Scanning Electron Microscopy (SEM): SEM provides information about the morphology, grain size, and surface features of this compound materials. [ [, , , ] ] * Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, enabling the visualization of nanoscale features, defects, and interfaces in this compound. [ [] ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify the chemical bonds and functional groups present in this compound, providing insights into its composition and structure. [ [, , ] ] * Raman Spectroscopy: Raman spectroscopy is sensitive to vibrational modes in materials, offering information about the local structure, bonding, and crystal symmetry of this compound. [ [] ] * Rutherford Backscattering Spectrometry (RBS): RBS is a powerful technique to determine the elemental composition and depth profiling of thin films, providing valuable insights into the stoichiometry and uniformity of this compound coatings. [ [] ]
Q4: How does the annealing temperature affect the properties of this compound coatings?
A4: Annealing temperature significantly influences the microstructure and corrosion resistance of this compound coatings. Studies show that amorphous this compound phases, obtained at lower annealing temperatures, exhibit better corrosion resistance than polycrystalline phases formed at higher temperatures. [ [] ]
Q5: Can this compound be used in high-temperature applications?
A5: Yes, this compound demonstrates potential for high-temperature applications. Research indicates that this compound transducers maintain stable piezoelectric properties at temperatures up to 550°C, making them suitable for high-temperature sensing and actuation. [ [] ]
Q6: Does this compound exhibit photocatalytic activity?
A6: Yes, this compound displays photocatalytic activity under UV and visible light irradiation. It has been successfully used for the degradation of organic pollutants like malachite green and Rhodamine B dyes in water. [ [, , ] ]
Q7: How does doping affect the photocatalytic performance of this compound?
A7: Doping can significantly enhance the photocatalytic performance of this compound. For instance, sulfur doping improves visible light absorption and creates surface acidic sites, leading to higher photocatalytic efficiency compared to undoped or carbon-doped samples. [ [] ]
Q8: Have first-principles calculations been employed to study this compound?
A8: Yes, first-principles calculations based on density functional theory (DFT) have been extensively used to investigate various aspects of this compound, including: * Band structure and density of states [ [, , ] ] * Born effective charges and spontaneous polarization [ [, ] ] * Polarization-strain coupling [ [] ] * Phase stability [ [] ]
Q9: What is the predicted spontaneous polarization of ferroelectric this compound from DFT calculations?
A9: DFT calculations predict a spontaneous polarization value for ferroelectric this compound in the range of 55 ± 13 µC cm-2, which is in reasonable agreement with the experimental value of (50 ± 10 µC cm-2) for single crystals. [ [] ]
Q10: How stable are this compound nanoparticles in suspensions?
A10: this compound nanoparticles tend to aggregate and sediment in suspensions, impacting their stability. Research suggests that using a polycarboxylate plasticizer as a dispersant and applying ultrasonic treatment can effectively stabilize this compound suspensions in cement systems. [ [] ]
Q11: Are there any specific formulation strategies to improve the properties of this compound materials?
A11: Yes, several formulation strategies are employed to enhance the properties and performance of this compound materials. These strategies include: * Doping: Incorporating elements like lanthanum, cerium, or sulfur into the this compound lattice can modify its crystal structure, bandgap, and photocatalytic activity. [ [, , , , ] ] * Nanocomposite Formation: Dispersing this compound nanoparticles in polymer matrices like polyacrylates can enhance optical transparency, thermal stability, and dielectric properties. [ [] ] * Thin Film Deposition: Depositing thin films of this compound on various substrates using techniques like RF magnetron sputtering, pulsed laser deposition, or ion-beam sputtering allows for precise control over thickness, morphology, and properties. [ [, , , ] ] * Hydrothermal Synthesis: This method allows for the controlled synthesis of this compound nanoparticles with specific morphology, size, and crystallinity. [ [, ] ] * Sol-Gel Method: This versatile method enables the preparation of this compound powders and thin films with good homogeneity and controlled stoichiometry. [ [, , , , ] ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



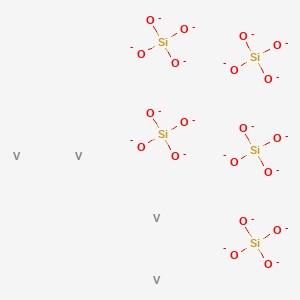

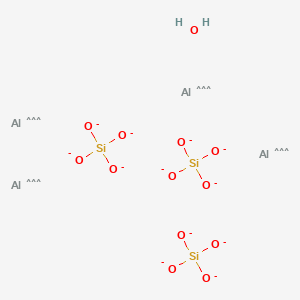
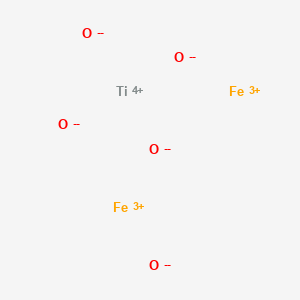
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
